N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide
Description
N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide is an organic compound that belongs to the class of sulfinamides. This compound is characterized by the presence of a sulfinamide group attached to a naphthalene ring, which is further substituted with a methoxy group and a dimethylphenyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO2S/c1-13-10-14(2)12-16(11-13)20-23(21)19-17-7-5-4-6-15(17)8-9-18(19)22-3/h4-12,20H,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQECMLOLFXWRQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NS(=O)C2=C(C=CC3=CC=CC=C32)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide typically involves the reaction of 3,5-dimethylaniline with 2-methoxynaphthalene-1-sulfinyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide can undergo various chemical reactions, including:
Oxidation: The sulfinamide group can be oxidized to a sulfonamide group using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to the corresponding sulfide using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group on the naphthalene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.
Substitution: Sodium hydride, dimethylformamide as solvent.
Major Products Formed
Oxidation: N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfonamide.
Reduction: N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfide.
Substitution: Various substituted naphthalene derivatives depending on the nucleophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide involves its interaction with specific molecular targets in biological systems. The sulfinamide group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The methoxy and dimethylphenyl groups can enhance the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively.
Comparison with Similar Compounds
Similar Compounds
- N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfide
- N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfonamide
- N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfonic acid
Uniqueness
N-(3,5-dimethylphenyl)-2-methoxynaphthalene-1-sulfinamide is unique due to the presence of the sulfinamide group, which imparts distinct chemical and biological properties compared to its sulfide and sulfonamide analogs. The sulfinamide group can participate in specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
